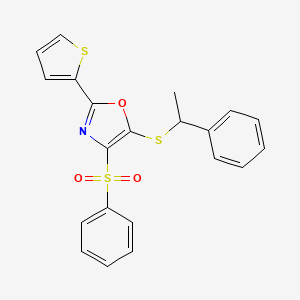![molecular formula C11H22Cl2N4O B2987755 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride CAS No. 1341750-78-4](/img/structure/B2987755.png)
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride is a compound that has garnered attention due to its diverse applications in various fields such as chemistry, biology, and medicine. Known for its unique structural components, this compound incorporates elements like piperidine, triazole, and methoxyethyl groups, contributing to its multifaceted chemical behavior and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride typically involves multi-step reactions starting from basic building blocks like piperidine and 1,2,4-triazole. The reaction might include the use of reagents such as alkyl halides and methoxyethyl derivatives under controlled conditions of temperature and pH to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for cost-efficiency and scalability. The processes often involve catalytic reactions, continuous flow synthesis, and robust purification techniques such as crystallization and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride can undergo various chemical reactions including:
Oxidation: : This involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions might utilize agents such as sodium borohydride to add hydrogen or remove oxygen.
Substitution: : This compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles: : Halides, alkoxides under various pH conditions
Major Products
These reactions result in various products depending on the type of reaction and reagents used. For instance, oxidation might lead to the formation of alcohols or ketones, while reduction could yield hydroxyl or amine groups.
Applications De Recherche Scientifique
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride finds its applications in numerous scientific fields:
Chemistry: : Used as a ligand in coordination chemistry due to its triazole ring, which can bind to metal centers.
Biology: : Functions as a potential inhibitor in enzymatic studies, especially those involving triazole-sensitive enzymes.
Medicine: : Investigated for its therapeutic properties in treating conditions like fungal infections due to its triazole component.
Industry: : Utilized in the synthesis of other complex organic compounds, serving as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring often plays a crucial role, binding to active sites and inhibiting enzymatic activity, which is vital in therapeutic applications like antifungal treatments.
Comparaison Avec Des Composés Similaires
Comparing this compound with others in the same class highlights its uniqueness:
3-[4-(1H-1,2,4-triazol-3-yl)piperidine: : Lacks the methoxyethyl group, which might affect its binding affinity and solubility.
3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine: : Incorporates a benzyl group instead, altering its hydrophobic interactions and potential biological activity.
These comparisons underscore the tailored properties of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride for specific scientific and industrial applications.
Hopefully, this comprehensive dive into the compound sheds light on its multifaceted nature and potential!
Propriétés
IUPAC Name |
3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-3-methylpiperidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-11(4-3-5-12-8-11)10-14-13-9-15(10)6-7-16-2;;/h9,12H,3-8H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWAGLMFLVCLEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=NN=CN2CCOC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide](/img/structure/B2987672.png)
![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid](/img/structure/B2987673.png)

![4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine](/img/structure/B2987676.png)
![3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole](/img/structure/B2987678.png)




![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2987686.png)




